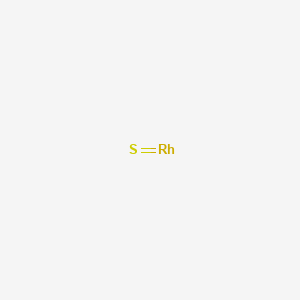
Pentafluorophenylgermanium tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenylgermanium tribromide is an organogermanium compound with the molecular formula C6Br3F5Ge This compound is characterized by the presence of a germanium atom bonded to a pentafluorophenyl group and three bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenylgermanium tribromide typically involves the reaction of pentafluorophenylgermanium trichloride with bromine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with bromine atoms. The general reaction can be represented as follows:
C6F5GeCl3+3Br2→C6F5GeBr3+3Cl2
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenylgermanium tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to the formation of different oxidation states of germanium.
Complexation Reactions: The compound can form complexes with transition metals, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Alkyl or aryl lithium reagents, Grignard reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents can yield pentafluorophenylgermanium alkyl derivatives, while oxidation reactions can produce pentafluorophenylgermanium oxides.
Applications De Recherche Scientifique
Pentafluorophenylgermanium tribromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Material Science: The compound’s ability to form complexes with transition metals makes it useful in the development of new materials with unique properties.
Biology and Medicine:
Industry: The compound can be used in the production of specialized polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of pentafluorophenylgermanium tribromide involves its interaction with various molecular targets and pathways. The germanium center can coordinate with different ligands, leading to the formation of stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenylgermanium trichloride: Similar structure but with chlorine atoms instead of bromine.
Pentafluorophenylgermanium triiodide: Similar structure but with iodine atoms instead of bromine.
Pentafluorophenylsilicon tribromide: Similar structure but with silicon instead of germanium.
Uniqueness
Pentafluorophenylgermanium tribromide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. The bromine atoms also provide different reactivity patterns compared to chlorine or iodine, making it a valuable compound for specific synthetic applications.
Propriétés
Numéro CAS |
35369-95-0 |
|---|---|
Formule moléculaire |
C6Br3F5Ge |
Poids moléculaire |
479.40 g/mol |
Nom IUPAC |
tribromo-(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C6Br3F5Ge/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 |
Clé InChI |
SJLCQPNFBXCMGW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Ge](Br)(Br)Br)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
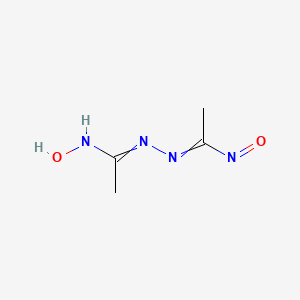
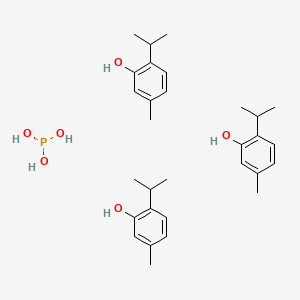

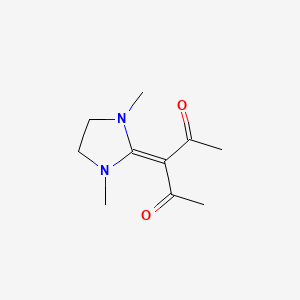

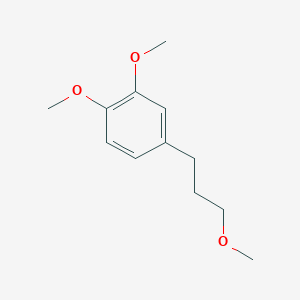
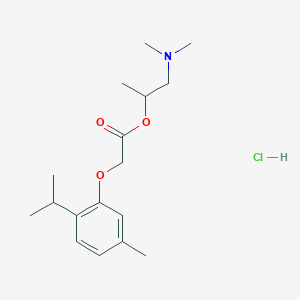
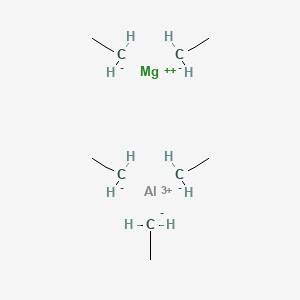
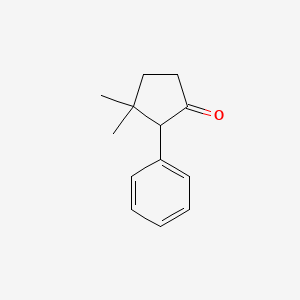
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
